molecular formula C21H27ClN2OS B12461420 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide

2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide

Cat. No.: B12461420
M. Wt: 391.0 g/mol
InChI Key: UAGGOFIKSNWUAW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide is an organic compound characterized by its unique structure, which includes a tricyclo[3311~3,7~]decane moiety and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide typically involves organic synthesis reactions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions to form the tricyclo[3.3.1.1~3,7~]decane structure. The 4-chlorophenyl group is then introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H27ClN2OS

Molecular Weight

391.0 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethylcarbamothioyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H27ClN2OS/c1-13(21-10-15-6-16(11-21)8-17(7-15)12-21)23-20(26)24-19(25)9-14-2-4-18(22)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,23,24,25,26)

InChI Key

UAGGOFIKSNWUAW-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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